molecular formula C22H19N3OS B2574464 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide CAS No. 886899-22-5

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide

Cat. No.: B2574464
CAS No.: 886899-22-5
M. Wt: 373.47
InChI Key: FJHAXCJMYUENCW-UHFFFAOYSA-N
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Description

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide is a chemical compound that has garnered significant attention in various fields of research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide typically involves the reaction of 5-phenyl-1H-imidazole-2-thiol with 2-bromoethyl-2-naphthamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide include:

  • N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)pivalamide
  • N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)cinnamamide
  • N-benzyl-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

Uniqueness

What sets this compound apart from these similar compounds is its unique naphthamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-21(19-11-10-16-6-4-5-9-18(16)14-19)23-12-13-27-22-24-15-20(25-22)17-7-2-1-3-8-17/h1-11,14-15H,12-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHAXCJMYUENCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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